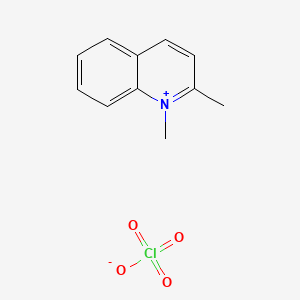
4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole is a polyfluorinated heterocyclic compound It is characterized by the presence of four fluorine atoms on the benzene ring and a trifluoromethyl group attached to the indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole typically involves the reaction of polyfluorinated benzocyclobutenes with oleum. For instance, perfluorinated 1-methylbenzocyclobutene reacts with 20% oleum at 150°C to yield a mixture of 4,5,6,7-tetrafluoro-3-(trifluoromethyl)phthalide and perfluoro-3-hydroxy-3-methylphthalide . The reaction conditions are crucial for achieving the desired product, and variations in temperature and reagent concentrations can significantly impact the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of superacids such as trifluoromethanesulfonic acid (TfOH) and antimony pentafluoride (SbF5) can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indazole core.
Common Reagents and Conditions
Common reagents used in these reactions include superacids (e.g., TfOH, SbF5), carbon monoxide, and oleum. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with oleum can yield tetrafluorophthalides and hydroxyphthalides .
Scientific Research Applications
4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique fluorinated structure makes it a valuable probe in biological studies, particularly in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism by which 4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with various biological molecules. This can lead to alterations in molecular conformation and activity, making it a potent compound in various applications .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrafluoro-3-(trifluoromethyl)phthalide
- Perfluoro-3-hydroxy-3-methylphthalide
- Perfluoro-2-hydroxy-2-methylbenzocyclobutenone
Uniqueness
4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C8HF7N2 |
|---|---|
Molecular Weight |
258.10 g/mol |
IUPAC Name |
4,5,6,7-tetrafluoro-3-(trifluoromethyl)-2H-indazole |
InChI |
InChI=1S/C8HF7N2/c9-2-1-6(5(12)4(11)3(2)10)16-17-7(1)8(13,14)15/h(H,16,17) |
InChI Key |
NNMZRNJTHCMELD-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NN=C1C(=C(C(=C2F)F)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



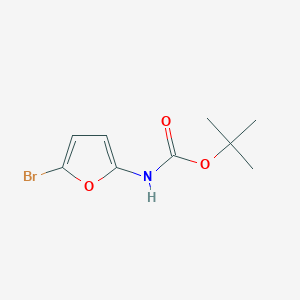
![N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide](/img/structure/B15065828.png)
![2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B15065836.png)
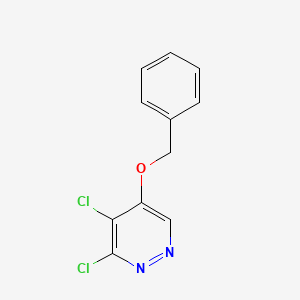
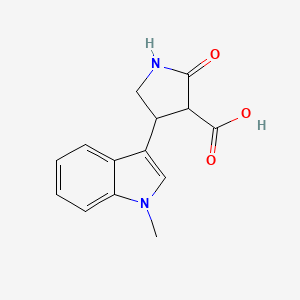
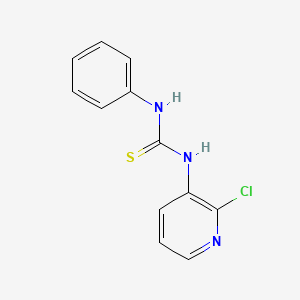
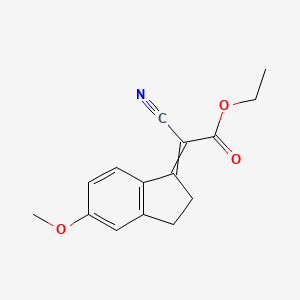
![Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065880.png)
![4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15065889.png)

![7-Iodo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B15065907.png)

